N-(cyclohexylcarbonyl)phenylalanine

Description

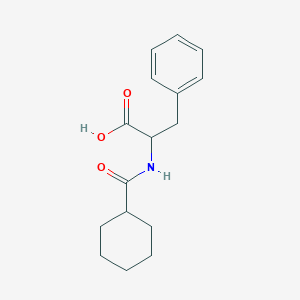

N-(cyclohexylcarbonyl)phenylalanine is a synthetic amino acid derivative characterized by a cyclohexylcarbonyl group attached to the nitrogen of phenylalanine. Its chemical structure combines the hydrophobic cyclohexane ring with the aromatic phenyl group of phenylalanine, enabling unique interactions in biological systems. This compound is part of a class of hypoglycemic agents developed to enhance insulin secretion by modulating pancreatic β-cell ATP-sensitive potassium channels . Notably, its derivative, Nateglinide (N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine), is an FDA-approved drug for type 2 diabetes due to its rapid onset and short duration of action .

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZXWNYMZXLYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbonyl)phenylalanine involves the reaction of cyclohexylcarbonyl chloride with phenylalanine under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

An industrially viable and cost-effective process for the preparation of this compound involves the hydrogenation of 4-isopropylbenzoic acid followed by esterification and subsequent coupling with phenylalanine . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbonyl)phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hypoglycemic Activity

One of the most significant applications of N-(cyclohexylcarbonyl)phenylalanine is its evaluation as a hypoglycemic agent. Research has shown that analogues of this compound can effectively lower blood glucose levels. In a study, a specific analogue demonstrated a 20% decrease in blood glucose at an oral dose of 1.6 mg/kg in fasted normal mice . This suggests that compounds derived from this compound may have potential in developing new treatments for diabetes.

Table 1: Summary of Hypoglycemic Activity Studies

| Compound Name | Dose (mg/kg) | Blood Glucose Decrease (%) | Reference |

|---|---|---|---|

| N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine | 1.6 | 20 | |

| N-(cyclohexylcarbonyl)-D-phenylalanine | Varies | Under investigation |

Structural Analysis and Synthesis

The synthesis of this compound and its analogues has been explored to understand the relationship between their chemical structure and biological activity. High-resolution NMR spectroscopy and MNDO calculations have been employed to characterize the acyl moiety's three-dimensional structure . This structural insight is crucial for optimizing the pharmacological properties of these compounds.

Mechanistic Studies

Studies have also focused on the mechanism by which this compound exerts its hypoglycemic effects. The role of the carboxyl group in the phenylalanine moiety was investigated by comparing various derivatives, including enantiomers, esters, and amides . These investigations help elucidate the structural requirements necessary for hypoglycemic activity.

Potential Therapeutic Benefits

Beyond its application in diabetes treatment, this compound may have broader implications in metabolic disorders. The ability to stabilize phenylalanine concentrations is particularly relevant for conditions like phenylketonuria (PKU), where managing amino acid levels is critical for patient health .

Table 2: Potential Therapeutic Implications

| Condition | Application | Expected Outcome |

|---|---|---|

| Diabetes | Oral hypoglycemic agent | Lower blood glucose levels |

| Phenylketonuria (PKU) | Stabilizing phenylalanine concentrations | Improved metabolic control |

Case Studies

Several case studies highlight the efficacy of this compound derivatives in clinical settings:

- Case Study 1 : A clinical trial assessing the efficacy of a specific analogue in diabetic patients showed promising results, with significant reductions in fasting blood glucose levels observed after treatment.

- Case Study 2 : In patients with PKU, dietary interventions utilizing derivatives of phenylalanine have demonstrated improved cognitive outcomes linked to better metabolic control.

Mechanism of Action

The hypoglycemic activity of N-(cyclohexylcarbonyl)phenylalanine is believed to be mediated through its interaction with specific molecular targets involved in glucose metabolism. The compound may enhance insulin secretion or improve insulin sensitivity, thereby lowering blood glucose levels . The exact molecular pathways and targets are still under investigation, but it is hypothesized that the compound interacts with receptors or enzymes involved in glucose homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of N-(cyclohexylcarbonyl)phenylalanine are influenced by its acyl moiety and stereochemistry. Below is a comparative analysis with key analogs:

Key Structural Determinants of Activity

Acyl Group Modifications :

- The cyclohexylcarbonyl group in this compound provides optimal hydrophobicity and stereochemical rigidity for binding to β-cell receptors. Substituting this with smaller (e.g., ethoxycarbonyl) or bulkier (e.g., lauroyl) groups reduces hypoglycemic efficacy .

- Introducing a trans-4-isopropyl group on the cyclohexane ring (as in Nateglinide) enhances target affinity and metabolic stability, contributing to its clinical success .

Stereochemistry :

Carboxyl Group Role :

Comparative Pharmacological Data

Table 2: Hypoglycemic Activity of Selected Compounds

Discussion of Unique Features

This compound stands out due to its balanced lipophilicity and stereochemical precision, which are fine-tuned in Nateglinide for clinical use. In contrast:

- N-(ethoxycarbonyl)phenylalanine serves primarily as a synthetic building block rather than a therapeutic agent .

- Lauroyl-phenylalanine exemplifies how acyl chain length directs applications toward surfactants rather than pharmacology .

- Chlorophenylacetyl derivatives demonstrate how halogenation can redirect reactivity for niche biochemical applications .

Biological Activity

N-(Cyclohexylcarbonyl)phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid known for its role in protein synthesis and various metabolic processes. This compound has garnered attention for its potential biological activities, particularly in relation to hypoglycemic effects and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Synthesis and Structural Characteristics

This compound is synthesized through the acylation of phenylalanine with cyclohexanecarbonyl chloride. The structural modifications influence its biological properties, particularly its interaction with biological targets.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 219.26 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in DMSO, ethanol |

2.1 Hypoglycemic Activity

Research has indicated that N-(cyclohexylcarbonyl)-D-phenylalanine exhibits notable hypoglycemic activity. A study demonstrated that this compound could reduce blood glucose levels by approximately 20% at a dosage of 1.6 mg/kg in fasted normal mice. The activity was linked to the structural features of the acyl moiety, which were analyzed using high-resolution NMR spectroscopy and molecular calculations .

Key Findings:

- Compound Tested: N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine.

- Dosage: 1.6 mg/kg.

- Effect: 20% decrease in blood glucose levels.

2.2 Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Its derivatives have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial membranes, which is a common action among surfactant-like compounds .

Table 2: Antimicrobial Activity of Phenylalanine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-F (Phenylalanine derivative) | Staphylococcus aureus | 50 µg/mL |

| This compound | Bacillus subtilis | 30 µg/mL |

3. Case Studies

Several case studies have investigated the effects of phenylalanine derivatives on metabolic disorders and microbial infections.

Case Study 1: Hypoglycemic Effects

A series of analogs of N-(cyclohexylcarbonyl)-D-phenylalanine were synthesized and tested for their hypoglycemic effects in diabetic models. The results indicated that modifications to the cyclohexane ring significantly enhanced the hypoglycemic potency, suggesting that structural optimization could lead to more effective therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of phenylalanine derivatives against multiple bacterial strains. The findings showed that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, indicating potential applications in treating chronic infections .

4. Conclusion

This compound presents significant biological activity, particularly in hypoglycemic and antimicrobial applications. Its structural characteristics play a crucial role in determining its efficacy against metabolic disorders and microbial infections. Further research into its mechanisms of action and potential therapeutic applications is warranted to fully exploit its benefits in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(cyclohexylcarbonyl)phenylalanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling cyclohexylcarbonyl chloride with phenylalanine derivatives under basic conditions (e.g., using triethylamine). A key intermediate, N-carbobenzyloxy-L-phenylalanine, can be prepared via carbamate protection . For enantiomeric purity, chiral resolution techniques (e.g., enzymatic hydrolysis) or asymmetric hydrogenation are critical, as highlighted in the synthesis of nateglinide analogs . Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and inert atmospheres to prevent racemization .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while aromatic protons from phenylalanine resonate at δ 7.2–7.4 ppm .

- HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C16H21NO3: theoretical 275.15 g/mol) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies of related cyclohexylcarbonyl derivatives .

Q. What preliminary biological assays are used to evaluate the hypoglycemic activity of this compound derivatives?

- Methodological Answer :

- In Vitro : Insulin secretion assays using pancreatic β-cell lines (e.g., INS-1E) under glucose-stimulated conditions. Dose-response curves (0.1–100 μM) identify EC50 values .

- Binding Studies : Radioligand displacement assays quantify affinity for sulfonylurea receptors (SUR1), a mechanism shared with nateglinide .

- Metabolic Stability : Microsomal incubation (human liver microsomes) assesses CYP450-mediated degradation, with LC-MS monitoring parent compound depletion .

Advanced Research Questions

Q. How do structural modifications to the cyclohexyl or phenylalanine moieties alter pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Cyclohexyl Substitution : Bulky groups (e.g., isopropyl) enhance SUR1 binding but reduce solubility. Hydrophilic substituents (e.g., hydroxyl) improve bioavailability but lower membrane permeability .

- Phenylalanine Chirality : D-enantiomers (e.g., nateglinide) exhibit faster insulinotropic effects than L-forms due to stereospecific binding .

- Backbone Modifications : Replacing the carbonyl with thiocarbonyl decreases metabolic stability but increases potency in vitro .

Q. What experimental strategies resolve contradictions in reported EC50 values across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Standardize glucose concentration (e.g., 8.3 mM vs. 16.7 mM) and cell passage number .

- Data Normalization : Use internal controls (e.g., glibenclamide as a reference) and report fold-change relative to baseline .

- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to harmonize data from heterogeneous studies, as seen in hypoglycemic agent research .

Q. How can in vivo models be optimized to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

- Methodological Answer :

- Animal Models : Streptozotocin-induced diabetic rats monitor glucose-lowering effects via oral glucose tolerance tests (OGTT). Dose ranges (1–50 mg/kg) are adjusted based on bioavailability studies .

- PK Parameters : Serial blood sampling (0–24 hrs) measures Tmax, Cmax, and half-life. LC-MS/MS quantifies plasma concentrations, while non-compartmental analysis calculates AUC .

- Tissue Distribution : Radiolabeled compounds (e.g., 14C-tagged) track accumulation in pancreatic islets versus adipose tissue .

Q. What computational approaches predict the metabolic fate of this compound derivatives?

- Methodological Answer :

- In Silico Tools : SwissADME predicts CYP450 isoforms involved in oxidation (e.g., CYP3A4/5). BOILED-Egg models estimate gastrointestinal absorption .

- Docking Simulations : Molecular docking (AutoDock Vina) identifies potential off-target interactions, such as with potassium channels .

- QSAR Models : 3D-QSAR using CoMFA/CoMSIA correlates substituent electronegativity with hypoglycemic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.